(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid, also known as a derivative of amino acids, is an important compound in the field of medicinal chemistry. This compound features a chiral center, which makes it a subject of interest for studies involving stereochemistry and pharmacology. Its structure includes an amino group, a pentanoic acid backbone, and a para-methoxyphenyl substituent, which contributes to its biological activity.
This compound can be synthesized through various chemical methods or isolated from natural sources. It is often studied in the context of drug development and biochemical research due to its potential therapeutic applications.
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is classified as an amino acid derivative. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins but can exhibit significant biological activities.
The synthesis of (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid can be achieved through several methods:
The synthesis typically involves multi-step reactions that may include:
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid can participate in various chemical reactions, including:
The reaction conditions (temperature, solvents, catalysts) must be optimized for each specific reaction type to ensure high yields and selectivity towards the desired products.
The mechanism of action for (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid involves its interaction with specific biological targets, such as receptors or enzymes in the body.
Studies have shown that modifications on the aromatic ring can significantly affect the compound's potency and selectivity towards various biological targets.
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in advancing medicinal chemistry research and therapeutic applications.
(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (CAS 56047-44-0) is a non-proteinogenic amino acid characterized by a methoxy-substituted arylalkyl side chain and an α-carboxylic acid group. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol), featuring a chiral center that necessitates stereoselective synthesis for biologically relevant applications [1]. This compound serves as a critical building block for peptide-based pharmaceuticals and enzyme inhibitors, driving research toward efficient synthetic routes.
Stereoselective synthesis predominantly employs asymmetric hydrogenation and chiral auxiliary approaches. A patented route utilizes palladium-catalyzed cross-coupling of 4-methoxyphenyl halides with δ-amino pentenoate esters, followed by enantioselective hydrogenation. This method achieves >95% enantiomeric excess (ee) using chiral ligands such as (R,R)-DiOPAM at 60°C and 50 psi H₂ pressure [5]. Alternative strategies involve diastereomeric salt crystallization: racemic mixtures are treated with chiral resolving agents (e.g., dibenzoyl tartaric acid) in ethanol/water systems, yielding the (S)-enantiomer with 98% purity after three recrystallizations [1].
Enzymatic resolution using acylase enzymes offers sustainable advantages. Immobilized Aspergillus oryzae protease selectively hydrolyzes the (S)-enantiomer from N-acetylated racemates in phosphate buffer (pH 7.0, 37°C), achieving 99% ee but with moderate yields (≤45%) due to kinetic limitations [5]. Comparative studies highlight trade-offs: chemical methods deliver scalability (>100 g batches), while enzymatic approaches provide superior stereoselectivity at the expense of yield.
Table 1: Comparison of Stereoselective Synthesis Methods
Method | Catalyst/Agent | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Asymmetric Hydrogenation | Pd/(R,R)-DiOPAM | 95–98 | 85 | Multi-kilogram |
Diastereomeric Salt | Dibenzoyl Tartaric Acid | 98 | 70 | Kilogram |
Enzymatic Resolution | A. oryzae Acylase | 99 | 40–45 | Laboratory scale |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of this amino acid into bioactive sequences. The 2-phenylisopropyl ester (OPP) protecting group is critical for side-chain carboxylate protection, demonstrating orthogonality to fluorenylmethyloxycarbonyl (Fmoc) strategies. OPP is cleaved under mild acidolysis (1% trifluoroacetic acid/dichloromethane, 25°C) without disrupting acid-labile linkages [6]. This allows synthesis of cyclic peptides like cyclo[-Arg-(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid-Gly-], where lactamization occurs after selective OPP removal [6].
Automated SPPS protocols (0.2 mmol scale) employ Fmoc-protected (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid on Rink amide polystyrene resin. Coupling uses hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)/N,N-diisopropylethylamine (5 eq, 1 h) with >99% efficiency per cycle, verified by Kaiser testing [7]. The methoxyphenyl moiety enhances peptide stability by reducing aspartimide formation by 85% compared to aspartate-containing analogs during extended synthesis cycles [7].
Protecting group selection balances stability and deprotection kinetics:
Table 2: Protecting Group Stability Profiles
Group | Function Protected | Stability | Deprotection |
---|---|---|---|
Fmoc | α-Amino | pH 1–9 (RT); LiAlH₄ reduction | 20–50% piperidine/DMF |
OPP | Carboxy | Base (tBuOK); Nucleophiles (NH₃/RNH₂) | 1% trifluoroacetic acid/dichloromethane |
tBu | Carboxy | Acid (pH 1); Nucleophiles | 95% trifluoroacetic acid |
For lactam-bridged peptides, combining Fmoc (amino) and OPP (carboxy) enables selective cyclization. After Fmoc removal, the OPP group is cleaved orthogonally, exposing the carboxylate for on-resin amidation without side reactions [6].
Industrial-scale production faces three key challenges:
A cost-efficient route from patent US9206116B2 illustrates trade-offs:
Step 1: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate → Reduction → 90% yield Step 2: Bromination → Azidation → 65% yield Step 3: Stereoselective hydrogenation → 85% yield, 96% ee
This 5-step sequence achieves an overall yield of 50% at pilot scale (100 L), but enzymatic resolution could reduce steps while increasing waste [5].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7